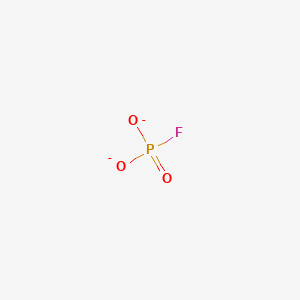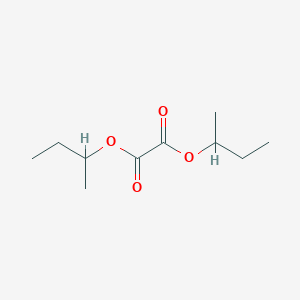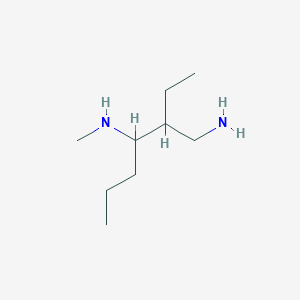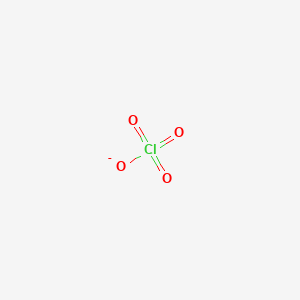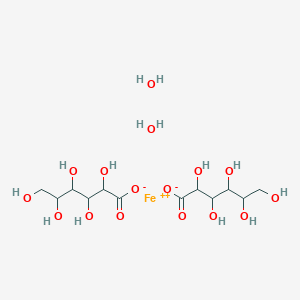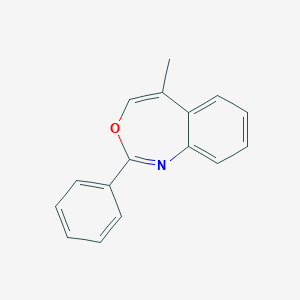
5-Methyl-2-phenyl-3,1-benzoxazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2-phenyl-3,1-benzoxazepine (MPB) is a chemical compound that belongs to the benzoxazepine class of compounds. It has been studied for its potential use in various scientific research applications, including as a tool for studying the mechanisms of action of certain neurotransmitters and as a potential therapeutic agent for the treatment of various neurological disorders.
作用機序
The mechanism of action of 5-Methyl-2-phenyl-3,1-benzoxazepine involves the selective inhibition of the reuptake of dopamine and norepinephrine. This results in increased levels of these neurotransmitters in the synaptic cleft, which can lead to enhanced neurotransmission and improved neurological function.
生化学的および生理学的効果
5-Methyl-2-phenyl-3,1-benzoxazepine has been shown to have various biochemical and physiological effects, including increased dopamine and norepinephrine levels in the brain, enhanced neurotransmission, and improved neurological function. 5-Methyl-2-phenyl-3,1-benzoxazepine has also been shown to have potential therapeutic effects for the treatment of various neurological disorders, including depression, attention deficit hyperactivity disorder (ADHD), and Parkinson's disease.
実験室実験の利点と制限
One advantage of using 5-Methyl-2-phenyl-3,1-benzoxazepine in lab experiments is its selective inhibition of dopamine and norepinephrine reuptake, which can lead to enhanced neurotransmission and improved neurological function. However, one limitation of using 5-Methyl-2-phenyl-3,1-benzoxazepine in lab experiments is its potential toxicity and side effects, which can vary depending on the dosage and administration method used.
将来の方向性
There are many potential future directions for the study of 5-Methyl-2-phenyl-3,1-benzoxazepine, including further investigation of its mechanisms of action, potential therapeutic uses, and development of more selective and less toxic analogs. Additionally, 5-Methyl-2-phenyl-3,1-benzoxazepine may have potential uses in the development of new diagnostic and imaging tools for neurological disorders. Overall, the study of 5-Methyl-2-phenyl-3,1-benzoxazepine has the potential to lead to important advances in our understanding of the mechanisms of action of neurotransmitters and the development of new treatments for neurological disorders.
合成法
5-Methyl-2-phenyl-3,1-benzoxazepine can be synthesized through various methods, including the reaction of 2-aminobenzoic acid with phenylacetic acid and subsequent cyclization with methanol and sulfuric acid. Other methods include the reaction of 2-aminobenzoic acid with phenylacetonitrile and subsequent cyclization with methanol and sulfuric acid.
科学的研究の応用
5-Methyl-2-phenyl-3,1-benzoxazepine has been studied for its potential use in various scientific research applications, including as a tool for studying the mechanisms of action of certain neurotransmitters. 5-Methyl-2-phenyl-3,1-benzoxazepine has been shown to selectively inhibit the reuptake of dopamine and norepinephrine, which are two important neurotransmitters involved in various neurological processes, including mood regulation, attention, and reward.
特性
CAS番号 |
14300-23-3 |
|---|---|
製品名 |
5-Methyl-2-phenyl-3,1-benzoxazepine |
分子式 |
C16H13NO |
分子量 |
235.28 g/mol |
IUPAC名 |
5-methyl-2-phenyl-3,1-benzoxazepine |
InChI |
InChI=1S/C16H13NO/c1-12-11-18-16(13-7-3-2-4-8-13)17-15-10-6-5-9-14(12)15/h2-11H,1H3 |
InChIキー |
YJCYZCNDXCMQPG-UHFFFAOYSA-N |
SMILES |
CC1=COC(=NC2=CC=CC=C12)C3=CC=CC=C3 |
正規SMILES |
CC1=COC(=NC2=CC=CC=C12)C3=CC=CC=C3 |
同義語 |
5-Methyl-2-phenyl-3,1-benzoxazepine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



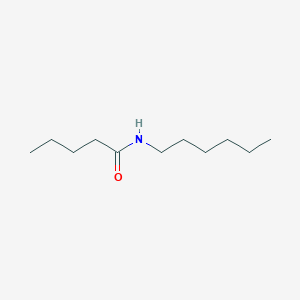
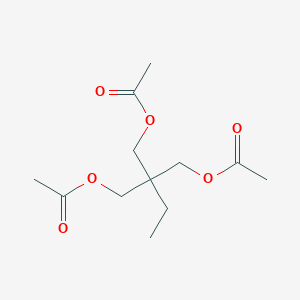

![2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B79747.png)
![1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate](/img/structure/B79751.png)
![6-Azidotetrazolo[1,5-b]pyridazine](/img/structure/B79752.png)

